molecular formula C13H10Cl2N2O2 B14346172 1,3-Bis(3-chlorophenyl)-1-hydroxyurea

1,3-Bis(3-chlorophenyl)-1-hydroxyurea

Cat. No.: B14346172
M. Wt: 297.13 g/mol
InChI Key: KVFAYTGJEICMCX-UHFFFAOYSA-N
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Description

The molecule features a hydroxyurea backbone (-NHCONHOH) bridging two 3-chlorophenyl groups. Hydroxyureas are known for their roles in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents. The 3-chlorophenyl substituents likely influence its solubility, bioavailability, and metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

1,3-bis(3-chlorophenyl)-1-hydroxyurea

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-3-1-5-11(7-9)16-13(18)17(19)12-6-2-4-10(15)8-12/h1-8,19H,(H,16,18)

InChI Key

KVFAYTGJEICMCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)N(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea typically involves the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate. This intermediate is then reacted with hydroxylamine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous chemicals like phosgene.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-chlorophenyl)-1-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1,3-Bis(3-chlorophenyl)-1-hydroxyurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives

1,3-Bis[4-(3-chlorophenyl)piperazine-1-yl]propane
  • Structure : Contains two 3-chlorophenyl groups linked via piperazine rings and a propane chain.
  • Regulatory Status : Listed as a specified impurity in pharmaceutical formulations, with a relative retention time (RRT) of 2.2 and a response factor of 1.6 . Regulatory revisions proposed its removal from impurity lists due to updated safety profiles .
1,4-Bis(3-chlorophenyl)piperazine
  • Structure : Two 3-chlorophenyl groups directly attached to a piperazine ring.
  • Applications : Commonly used as intermediates in antipsychotic drug synthesis. Its planar structure contrasts with the hydroxyurea’s flexible backbone, which may alter membrane permeability .

Urea/Thiourea Derivatives

3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea
  • Structure : A urea derivative with a 3-chloro-4-hydroxyphenyl group and dimethyl substitution.
  • Safety Profile : Classified as hazardous (100% concentration), with stringent handling requirements. The hydroxyl group enhances polarity compared to 1,3-Bis(3-chlorophenyl)-1-hydroxyurea, possibly affecting renal clearance .
2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide
  • Synthesis : Prepared via condensation of 3-chlorophenyl isothiocyanate with hydrazine hydrate. The thiourea moiety introduces sulfur, which may confer distinct metal-binding properties absent in the hydroxyurea analog .

Halogenated Aromatic Compounds

Bis(3-chlorophenyl)mercury
  • Structure : Two 3-chlorophenyl groups bound to mercury.
  • Toxicity : High toxicity due to mercury, limiting biomedical applications. The absence of heavy metals in 1,3-Bis(3-chlorophenyl)-1-hydroxyurea likely improves its safety profile .

Analytical and Regulatory Data Comparison

Compound Relative Retention Time (RRT) Response Factor Impurity Limit (%) Source
1,3-Bis[4-(3-chlorophenyl)piperazine-1-yl]propane 2.2 1.6 0.2
Nefazodone-related compound A 0.9–1.0 1.4–1.2 0.2
Unknown impurities 1.0 0.2 (each)

Key Notes:

  • The hydroxyurea derivative’s absence from impurity lists suggests stricter synthesis controls or lower toxicity thresholds.
  • Regulatory revisions emphasize dynamic safety evaluations, as seen in the proposed deletion of piperazine analogs from impurity specifications .

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